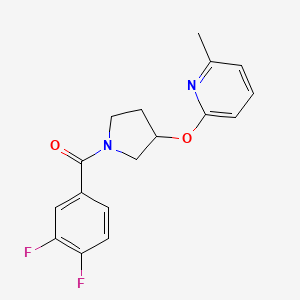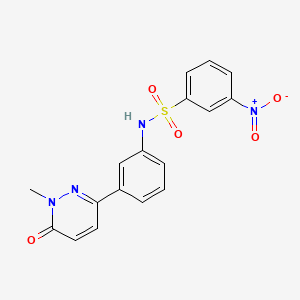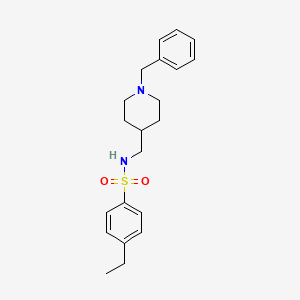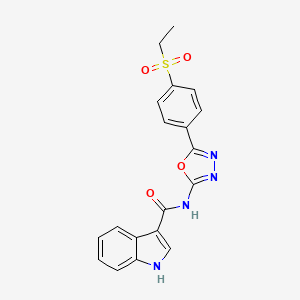
(3,4-二氟苯基)(3-((6-甲基吡啶-2-基)氧基)吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound characterized by the presence of a difluorophenyl group, a pyrrolidinyl group, and a methanone group
科学研究应用
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
The primary target of (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is the Nrf2 protein . Nrf2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that plays a crucial role in cellular response to oxidative stress .
Mode of Action
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone acts as an activator of the Nrf2 protein . By activating Nrf2, the compound enhances the cellular defense mechanisms against oxidative stress .
Biochemical Pathways
The activation of Nrf2 by (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone affects the Nrf2-ARE signaling pathway . This pathway is responsible for the expression of various antioxidant and detoxifying enzymes, providing protection against oxidative stress . Additionally, the compound inhibits the activation of the NLRP3 inflammasome , a multiprotein complex involved in the production of pro-inflammatory cytokines .
Pharmacokinetics
It has been noted that the compound has abrain tissue targeting function , suggesting it may cross the blood-brain barrier and have good bioavailability in the brain.
Result of Action
The activation of Nrf2 and inhibition of the NLRP3 inflammasome by (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone result in protection against oxidative stress and inflammation . In experimental models, the compound has been shown to protect against MPTP-induced Parkinson’s disease and to protect PC12 cells (a cell line derived from a pheochromocytoma of the rat adrenal medulla) against oxidative damage .
Action Environment
The action of (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is influenced by the cellular environment. For instance, the compound’s ability to inhibit the NLRP3 inflammasome is dependent on Nrf2 activation . This suggests that factors influencing Nrf2 activation, such as oxidative stress levels, could potentially influence the compound’s efficacy.
生化分析
Biochemical Properties
It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, leading to changes in their function or activity .
Cellular Effects
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is complex and involves several steps . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of 3-((6-methylpyridin-2-yl)oxy)pyrrolidine with a suitable reagent to form the pyrrolidinyl intermediate.
Introduction of the Difluorophenyl Group: The intermediate is then reacted with a difluorophenyl reagent under specific conditions to introduce the difluorophenyl group.
Formation of the Methanone Group: Finally, the methanone group is introduced through a reaction with a carbonyl-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
化学反应分析
Types of Reactions
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
- (3,4-Difluorophenyl)(pyrrolidin-1-yl)methanone
- (3-ethoxy-2,6-difluorophenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to the presence of the 6-methylpyridin-2-yl group, which imparts specific chemical and biological properties
属性
IUPAC Name |
(3,4-difluorophenyl)-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-11-3-2-4-16(20-11)23-13-7-8-21(10-13)17(22)12-5-6-14(18)15(19)9-12/h2-6,9,13H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGCHONMIYLZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2589421.png)
![2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2589423.png)
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate](/img/structure/B2589424.png)


![1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589430.png)
![4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589433.png)
![2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2589435.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2589436.png)
![11-(2,4-dimethoxyphenyl)-9-({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione](/img/structure/B2589437.png)
![N-[(2,6-Dimethylphenyl)methyl]-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide](/img/structure/B2589439.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2589440.png)


